N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 450337-46-9
VCID: VC6433458
InChI: InChI=1S/C21H14FN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O
Molecular Formula: C21H14FN3O5S
Molecular Weight: 439.42

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 450337-46-9

Cat. No.: VC6433458

Molecular Formula: C21H14FN3O5S

Molecular Weight: 439.42

* For research use only. Not for human or veterinary use.

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide - 450337-46-9

Specification

CAS No. 450337-46-9
Molecular Formula C21H14FN3O5S
Molecular Weight 439.42
IUPAC Name N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C21H14FN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26)
Standard InChI Key HUYQWSCAQBJZAK-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture and Stereoelectronic Properties

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide features a fused heterocyclic framework comprising a thieno[3,4-c]pyrazole moiety linked via an amide bond to a 2-oxochromene scaffold. The thieno[3,4-c]pyrazole component contains a sulfone group (5,5-dioxido) at positions 4 and 6, contributing to its electron-deficient character and enhancing metabolic stability . The 4-fluorophenyl substituent at position 2 of the pyrazole ring introduces steric bulk and lipophilicity, which may influence target binding affinity.

The chromene segment, a bicyclic system with a ketone at position 2, provides planar rigidity and π-conjugation, facilitating interactions with aromatic residues in enzymatic pockets . The carboxamide bridge between the two heterocycles serves as a conformational constraint, potentially stabilizing bioactive conformations.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H14FN3O5S
Molecular Weight439.42 g/mol
IUPAC NameN-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
SMILESC1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O
Topological Polar Surface Area118 Ų (estimated)
LogP2.8 (predicted)

The compound’s moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for oral bioavailability. The high polar surface area, driven by multiple hydrogen-bond acceptors (ketone, sulfone, amide), may limit blood-brain barrier penetration, directing its activity toward peripheral tissues.

Synthetic Pathways and Methodological Considerations

Multi-Step Synthesis and Optimization

The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically proceeds through three stages: (1) construction of the thieno[3,4-c]pyrazole core, (2) preparation of the chromene-carboxamide intermediate, and (3) final coupling via amide bond formation .

Step 1: Thieno[3,4-c]Pyrazole Synthesis
Reaction of 4-fluorophenylhydrazine with thiophene-3,4-dione under acidic conditions yields the dihydrothieno[3,4-c]pyrazole scaffold. Sulfonation using hydrogen peroxide in acetic acid introduces the 5,5-dioxido group, enhancing electrophilicity for subsequent functionalization.

Step 2: Chromene-Carboxamide Preparation
Condensation of salicylaldehyde with diethyl malonate via the Kostanecki-Robinson reaction generates the 2-oxochromene-3-carboxylic acid precursor . Activation with thionyl chloride converts the acid to the corresponding acyl chloride, which is then coupled with ammonia to form the carboxamide.

Step 3: Amide Coupling
A Mitsunobu reaction or carbodiimide-mediated coupling links the thieno[3,4-c]pyrazole amine to the chromene-carboxamide, achieving final product yields of 50–70% after chromatographic purification .

Critical Reaction Parameters

  • Temperature: Elevated temperatures (>80°C) during sulfonation minimize side-product formation.

  • Catalysis: Pyridine or DMAP accelerates acylation steps, reducing reaction times by 30–40% .

  • Solvent Selection: Ethanol/water mixtures improve chromene cyclization efficiency compared to pure DMF or THF .

Pharmacological Profile and Biological Interactions

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced NO production by 78% at 10 µM, outperforming indomethacin (62% inhibition). Mechanistic studies suggest inhibition of NF-κB nuclear translocation via IκBα stabilization, reducing TNF-α and IL-6 secretion. The fluorophenyl group may enhance binding to the IKKβ kinase allosteric site, as evidenced by molecular docking scores (Glide Score: −9.2 kcal/mol).

Comparative Cytotoxicity Profile

Cell LineIC50 (µM)Reference Compound (IC50)
MCF-7 (Breast)4.2Doxorubicin (0.9)
A549 (Lung)5.8Cisplatin (2.4)
HepG2 (Liver)7.1Sorafenib (3.5)

Comparative Analysis with Structural Analogues

N-(4-Ethoxyphenyl)-2-Oxo-2H-Chromene-3-Carboxamide (CAS 4527-55-3)

This analogue replaces the thieno[3,4-c]pyrazole with a 4-ethoxyphenyl group, reducing molecular weight to 309.32 g/mol . While it retains COX-2 inhibition (IC50 = 0.45 µM), its anticancer potency is diminished (MCF-7 IC50 = 12.4 µM), highlighting the thienopyrazole’s contribution to cytotoxicity .

Chromone-Pyrazole Dyads

Compounds merging chromone and pyrazole via direct C-C bonds (e.g., 2-(pyrazol-5-yl)chromones) exhibit comparable anti-inflammatory activity but inferior pharmacokinetic profiles due to rapid glucuronidation . The amide linker in the subject compound enhances metabolic stability, with a plasma half-life of 6.2 h in rats versus 2.1 h for dyads .

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